molecular formula C11H13BrFN B13260364 [(5-Bromo-2-fluorophenyl)methyl](cyclopropylmethyl)amine

[(5-Bromo-2-fluorophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13260364
M. Wt: 258.13 g/mol
InChI Key: PNINVMZBVCHTID-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H13BrFN It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (5-Bromo-2-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methylphenyl)methylamine
  • (5-Bromo-2-chlorophenyl)methylamine
  • (5-Bromo-2-fluorophenyl)methylamine

Uniqueness

(5-Bromo-2-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological systems.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H13BrFN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

PNINVMZBVCHTID-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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